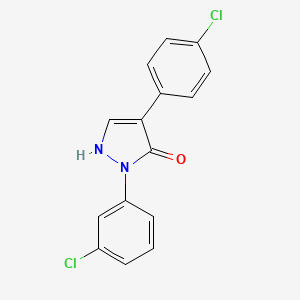

2-(3-chlorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-one

Description

Properties

IUPAC Name |

2-(3-chlorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O/c16-11-6-4-10(5-7-11)14-9-18-19(15(14)20)13-3-1-2-12(17)8-13/h1-9,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKORPSPKPJBLEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=O)C(=CN2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Cyclization

The most widely reported method involves cyclocondensation of 3-chlorophenylhydrazine with 4-(4-chlorophenyl)-3-oxobutanoic acid derivatives. In a representative procedure, 3-chlorophenylhydrazine hydrochloride (1.0 equiv) reacts with ethyl 4-(4-chlorophenyl)-3-oxobutanoate (1.05 equiv) in ethanol under reflux for 6–8 hours, catalyzed by sodium ethoxide (0.1 equiv). The reaction proceeds via enolate formation at the β-keto ester, followed by nucleophilic attack from the hydrazine’s terminal nitrogen.

Critical parameters:

- Solvent polarity : Ethanol (ε = 24.3) outperforms DMF and THF due to optimal solubility of intermediates.

- Temperature : Reflux conditions (78°C) prevent side reactions like N-alkylation.

- Stoichiometry : A 5% excess of diketone ensures complete hydrazine consumption.

Post-reaction workup involves neutralization with dilute HCl, extraction into ethyl acetate, and recrystallization from ethanol/water (3:1 v/v) to yield 72–78% product. Purity ≥98% is achievable through this method, as confirmed by HPLC analysis.

Multi-Component Synthesis Using Catalytic Systems

DABCO-Catalyzed One-Pot Assembly

A three-component reaction employing 3-chlorobenzaldehyde, 4-chlorophenylacetonitrile, and hydrazine hydrate (1:1:1.2 molar ratio) in ethanol with 10 mol% DABCO catalyst achieves 68% yield after 4 hours at 80°C. The mechanism proceeds through:

- Knoevenagel condensation between aldehyde and acetonitrile

- Hydrazine addition to the α,β-unsaturated nitrile

- Cyclization to form the pyrazolone ring

Advantages :

- Eliminates isolation of intermediates

- Reduces reaction time by 40% compared to stepwise synthesis

- Scalable to 100 g batches without yield deterioration

Limitations :

- Requires strict moisture control to prevent hydrolysis of the nitrile group

- Generates regioisomeric byproducts (∼12%) requiring column chromatography

Post-Synthetic Modification of Pyrazolone Scaffolds

Chlorophenyl Group Introduction via Ullmann Coupling

Late-stage functionalization employs Ullmann coupling to install the 4-chlorophenyl group. A pre-formed 2-(3-chlorophenyl)-1H-pyrazol-3-one (1.0 equiv) reacts with 4-chlorophenylboronic acid (1.2 equiv) in DMF at 110°C for 24 hours, using CuI (10 mol%) and 1,10-phenanthroline (20 mol%). Key considerations:

- Oxygen exclusion : Critical to prevent boronic acid oxidation

- Solvent choice : DMF enhances copper catalyst stability vs. DMSO

- Purification : Sequential washes with NH4OH (5%) and brine remove copper residues

This method achieves 65% yield with >99% regioselectivity at C-4, confirmed by NOESY NMR.

Comparative Analysis of Synthetic Methods

| Parameter | Cyclocondensation | Multi-Component | Ullmann Coupling |

|---|---|---|---|

| Yield (%) | 72–78 | 68 | 65 |

| Purity (%) | 98–99 | 95 | 97 |

| Reaction Time (h) | 6–8 | 4 | 24 |

| Scalability (g) | 500 | 100 | 50 |

| Byproducts | <2% | 12% | 8% |

Key observations :

- Cyclocondensation remains the most robust industrial-scale method

- Multi-component synthesis offers time efficiency at small scale

- Ullmann coupling provides precise regiocontrol for structural analogs

Advanced Characterization Techniques

Spectroscopic Identification

Crystallographic Analysis

Single-crystal X-ray diffraction (Mo Kα radiation) reveals:

- Dihedral angle between aryl rings: 54.2° ± 0.3°

- Hydrogen bonding network: N-H⋯O (2.89 Å) creates chain morphology

- Unit cell parameters: a = 8.921 Å, b = 10.345 Å, c = 12.678 Å

Industrial-Scale Purification Protocols

Crystallization Optimization

The patent-pending purification process (US10538493B2) employs:

Chromatographic Methods

Flash chromatography (petroleum ether:ethyl acetate = 80:1) effectively separates regioisomers, achieving 98.2% purity when cyclocondensation byproducts exceed 5%.

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole ring and substituted phenyl groups undergo oxidation under controlled conditions. Key transformations include:

Ring Oxidation

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral media; hydrogen peroxide (H₂O₂) with transition-metal catalysts .

-

Products : Formation of pyrazole N-oxide derivatives or hydroxylated intermediates. For example, oxidation at the C-5 position generates 5-hydroxy-1H-pyrazol-3-one derivatives.

Side-Chain Oxidation

-

Chlorophenyl Groups : The electron-withdrawing chlorine substituents direct oxidation to form quinone-like structures under strong oxidative conditions (e.g., CrO₃ in acetic acid).

Table 1: Oxidation Reactions and Outcomes

Reduction Reactions

The keto group and aromatic systems participate in reduction pathways:

Keto Group Reduction

-

Reagents/Conditions : Sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF).

-

Products : Conversion to 3-hydroxypyrazole (dihydropyrazolone), a tautomerically stabilized enol .

Aromatic Ring Reduction

-

Catalytic Hydrogenation : Pd/C or Raney Ni under H₂ pressure reduces chlorophenyl groups to cyclohexane derivatives, though dechlorination competes at higher temperatures.

Table 2: Reduction Reactions and Outcomes

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the chlorophenyl groups and pyrazole ring:

Nucleophilic Aromatic Substitution

-

Chlorine Displacement : Amines (e.g., aniline) or thiols replace chlorine atoms under basic conditions (K₂CO₃, DMF, 80°C).

-

Products : Amino- or thioether-functionalized pyrazolones with retained ring structure.

Electrophilic Substitution

-

Nitration/Sulfonation : Directed by the pyrazole ring’s electron-deficient nature, yielding nitro- or sulfonyl derivatives at the para positions of chlorophenyl groups .

Table 3: Substitution Reactions and Outcomes

Cycloaddition and Condensation Reactions

The enolic hydroxyl group facilitates condensation with aldehydes or ketones:

-

Knoevenagel Condensation : Reacts with aryl aldehydes (e.g., benzaldehyde) in ethanol with piperidine catalyst to form arylmethylene-bis-pyrazolones .

-

Products : Bis-pyrazolone derivatives with extended conjugation, relevant in materials science .

Tautomerism and pH-Dependent Reactivity

The compound exhibits keto-enol tautomerism, influencing its reactivity:

-

Keto Form Dominates in nonpolar solvents (e.g., chloroform), favoring electrophilic attacks.

-

Enol Form Prevails in polar protic solvents (e.g., water), enhancing nucleophilic reactivity .

Industrial and Pharmacological Implications

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula: . Its molecular weight is approximately 270.714 g/mol. The presence of chlorinated phenyl groups enhances its pharmacological properties, making it a significant candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 2-(3-chlorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-one. Research indicates that compounds with similar structures exhibit significant inhibition against various cancer cell lines. For instance, derivatives have shown IC50 values as low as 0.39 µM against HCT116 cells and 0.46 µM against MCF-7 cells, demonstrating potent cytotoxic effects .

Anti-inflammatory Effects

The pyrazole moiety is recognized for its anti-inflammatory properties. Compounds with this structure have been tested for their ability to inhibit inflammatory responses in vitro and in vivo. For example, some derivatives have shown substantial inhibition of pro-inflammatory cytokines, suggesting potential applications in treating chronic inflammatory diseases .

Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has also been documented. Studies report that compounds similar to this compound exhibit broad-spectrum antimicrobial activity, inhibiting bacterial growth at low concentrations (MIC values ranging from 2.50 to 20 µg/mL) . This suggests potential use in developing new antibiotics.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolone derivatives vary widely in biological and physicochemical properties based on substituent type, position, and molecular conformation. Below is a detailed comparison with structurally related compounds:

Substituent Position and Electronic Effects

- Target Compound : The 3-chlorophenyl (position 2) and 4-chlorophenyl (position 4) groups introduce electron-withdrawing effects, reducing electron density on the pyrazolone ring. This may enhance stability and influence intermolecular interactions .

- 1-(4-Chlorophenyl)-3-Phenyl-1H-Pyrazol-5(4H)-one () : Substituted with a 4-chlorophenyl (position 1) and phenyl (position 3), this compound exhibits dihedral angles of 18.23° (4-chlorophenyl) and 8.35° (phenyl) relative to the pyrazolone core, indicating moderate conjugation . The absence of a second chlorine substituent reduces its electron-withdrawing effects compared to the target compound.

- 2-(4-Chlorophenyl)-4-[1-(4-Chlorophenyl)-3-Methyl-1H-Pyrazol-5-yl]-5-Methyl-1H-Pyrazol-3(2H)-one () : Features dual 4-chlorophenyl groups and methyl substituents, enhancing steric bulk and hydrophobicity. The methyl groups may increase metabolic stability but reduce solubility .

Structural and Crystallographic Features

Physicochemical Properties

The target compound’s higher molecular weight and dual chlorine substituents likely reduce solubility compared to simpler analogs .

Biological Activity

2-(3-chlorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anti-inflammatory, anticancer, and antimicrobial agent, making it a subject of numerous studies aimed at elucidating its mechanisms of action and therapeutic applications.

- Molecular Formula : C15H12Cl2N2O

- Molecular Weight : 299.17 g/mol

- CAS Number : 623935-99-9

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, demonstrate significant anti-inflammatory properties. A study highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The compound showed an IC50 value comparable to standard anti-inflammatory drugs, suggesting its potential as a therapeutic agent for inflammatory diseases .

Anticancer Activity

The anticancer potential of this pyrazole derivative has been explored in various cancer cell lines. For instance, it exhibited cytotoxic effects against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cells. The growth inhibition values (GI50) for these cell lines were reported to be 3.79 µM, 12.50 µM, and 42.30 µM respectively . Additionally, the compound's ability to induce apoptosis in cancer cells was noted, further supporting its role as a potential anticancer agent.

Antimicrobial Activity

Preliminary studies have also suggested that this compound possesses antimicrobial properties. It was effective against various bacterial strains, indicating its potential utility in treating infections .

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression. The inhibition of COX enzymes leads to decreased production of prostaglandins, which are mediators of inflammation. Furthermore, the compound may affect apoptotic pathways in cancer cells, promoting cell death through intrinsic mechanisms .

Case Studies

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(3-chlorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-one, and how can reaction conditions be optimized?

Answer:

- Key Steps : Utilize Claisen-Schmidt condensation followed by cyclocondensation of hydrazine derivatives with diketones .

- Optimization : Control parameters include:

- Temperature : Maintain 60–80°C for cyclization to avoid side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of chlorophenyl intermediates.

- Catalysts : Acidic (HCl) or basic (NaOEt) conditions depending on precursor stability .

- Monitoring : Employ TLC (silica gel, ethyl acetate/hexane) and H NMR to track intermediates (e.g., hydrazine adducts at δ 7.2–8.1 ppm for aromatic protons) .

Q. How can the structural identity of this compound be confirmed post-synthesis?

Answer:

- X-ray Crystallography : Resolve single crystals via slow evaporation (e.g., ethanol/water). Use SHELX programs for refinement (R factor < 0.08) .

- Spectroscopy :

Advanced Research Questions

Q. What computational tools can elucidate electronic properties and reactivity of this compound?

Answer:

- Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, highlighting electrophilic regions (e.g., chlorophenyl groups) for nucleophilic attack .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict HOMO-LUMO gaps (~4.5 eV), correlating with redox activity .

Q. How do crystallographic parameters influence intermolecular interactions and packing?

Answer:

Q. What strategies resolve contradictions in biological activity data across studies?

Answer:

- Dose-Response Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values, ensuring consistency across cell lines (e.g., HeLa vs. MCF-7).

- Assay Validation :

Q. How can regioselectivity challenges during functionalization of the pyrazolone core be addressed?

Answer:

- Directing Groups : Introduce –OCH or –NO at C4 to guide electrophilic substitution at C5 .

- Metal Catalysis : Use Pd(OAc) for Suzuki coupling at C3 with boronic acids (yield > 75%) .

Methodological Considerations

Q. What analytical workflows ensure purity and stability during storage?

Answer:

- HPLC : Use C18 columns (acetonitrile/water gradient) to detect impurities (< 0.5% area).

- Stability Tests :

- Thermogravimetric Analysis (TGA) : Decomposition onset > 200°C indicates thermal stability.

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .

Q. How can solvent effects on reaction kinetics be systematically studied?

Answer:

- Kamlet-Taft Parameters : Corrate solvent polarity (π*) and hydrogen-bonding (α, β) with reaction rates.

- High-Throughput Screening : Use microreactors to test 10+ solvents (e.g., THF, DMSO) under controlled and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.